molecular formula C16H26ClNO3 B569909 消旋-4-羟基环己基曲马多盐酸盐 CAS No. 273398-39-3

消旋-4-羟基环己基曲马多盐酸盐

货号: B569909
CAS 编号: 273398-39-3
分子量: 315.838
InChI 键: AYUBUCOVRQQXPD-FNIUFUSKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is a synthetic opioid analgesic compound. It is a derivative of tramadol, which is widely used for pain management. This compound is known for its potent analgesic properties and is used in various medical applications to alleviate moderate to severe pain .

科学研究应用

Analgesic Properties

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride exhibits significant analgesic properties similar to those of tramadol. It acts primarily as a centrally acting opioid agonist while also inhibiting the reuptake of serotonin and norepinephrine, which enhances its pain-relieving effects. Studies have shown that this compound can effectively manage moderate to severe pain, making it valuable in clinical settings.

Key Findings:

  • A multicenter retrospective study indicated that tramadol hydrochloride, from which Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is derived, resulted in a 37.7% incidence of side effects among patients with chronic low back pain, yet demonstrated significant pain reduction after four weeks of treatment .
  • The compound's dual mechanism of action contributes to its efficacy in pain management, particularly in patients who may not respond well to traditional opioids .

Case Studies

  • Chronic Pain Management :
    • In a study involving patients with chronic low back pain, tramadol hydrochloride was administered, leading to significant reductions in visual analog scale (VAS) scores for pain after four weeks. Side effects included nausea and drowsiness but were manageable .
  • Postoperative Analgesia :
    • Research has shown that tramadol can be effectively used for postoperative pain management, providing adequate analgesia when administered via various routes including intramuscular and intravenous .

Comparative Analysis of Dosage Forms

Route of Administration Cmax (μg/L) Tmax (hours) Bioavailability (%)
Oral3001.6-1.975
Intramuscular1660.75Nearly 100
Rectal2943.377

This table illustrates the pharmacokinetics of tramadol hydrochloride, highlighting how different administration routes affect peak plasma concentrations and bioavailability.

Metabolic Pathways

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride undergoes extensive metabolism primarily via cytochrome P450 enzymes. The major metabolic pathways include:

  • O-demethylation
  • N-demethylation
  • Cyclohexyl oxidation
  • Conjugation with glucuronides and sulfates

These pathways lead to various metabolites, some of which retain analgesic properties while others may contribute to side effects such as seizures or serotonin syndrome when combined with other serotonergic drugs .

Safety Considerations

The safety profile of Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is crucial for its application in clinical settings. While it is generally well-tolerated, potential side effects include:

  • Drowsiness
  • Nausea
  • Constipation
  • Risk of seizures at higher doses

Monitoring is recommended for patients with a history of seizures or those taking other medications that affect serotonin levels .

作用机制

Target of Action

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride, a metabolite of Tramadol , primarily targets the µ-opioid receptors , serotonin and noradrenaline reuptake . These targets play a crucial role in pain modulation and the regulation of mood .

Mode of Action

This compound acts as an agonist of the µ-opioid receptors and a serotonin and noradrenaline reuptake inhibitor . By binding to these targets, it inhibits the reuptake of serotonin and noradrenaline, thereby increasing their availability in the synaptic cleft . This results in enhanced analgesic effects and mood elevation .

Biochemical Pathways

The compound affects several biochemical pathways. It modulates the small GTPase activity through serotonylation, which is closely related to human platelet activation . It also regulates the activation of human platelets via Rac upstream of p38 MAPK . The compound’s interaction with its targets leads to changes in these pathways, resulting in its therapeutic effects .

Pharmacokinetics

It’s known that the parent compound, tramadol, exhibits both opioid and non-opioid properties, acting mainly on the central nervous system . More research is needed to determine the ADME properties of this specific compound.

Result of Action

The molecular and cellular effects of the compound’s action include the attenuation of platelet aggregation . It significantly decreases the synergistically stimulated platelet aggregation . This suggests that the compound negatively regulates platelet activation, which could have implications for conditions where platelet aggregation plays a role .

生化分析

Biochemical Properties

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride interacts with various enzymes and proteins. It has been found to regulate the activation of human platelets via Rac but not Rho/Rho-kinase . This interaction involves the modulation of small GTPase activity through serotonylation, which is closely related to human platelet activation .

Cellular Effects

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride has significant effects on various types of cells and cellular processes. For instance, it has been observed to attenuate the synergistically stimulated platelet aggregation . This influence on cell function suggests an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it negatively regulates the combination of subthreshold collagen and CXCL12-induced platelet activation via Rac upstream of p38 MAPK .

Temporal Effects in Laboratory Settings

It has been observed that Tramadol significantly attenuates platelet aggregation dose-dependently up to 300 μM .

Metabolic Pathways

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is involved in several metabolic pathways. Polymorphic CYP2D6 action has been reported to be determinative of Tramadol’s pharmacokinetics and pharmacodynamics via hepatic phase I O-demethylation of (+)-Tramadol to (+)-O-desmethyl Tramadol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride involves several steps. One common method includes the reaction of Mannich base with meta-bromoanisole through a Grignard reaction. This process yields a mixture of tramadol base with its corresponding cis isomer and Grignard impurities . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and catalysts such as magnesium.

Industrial Production Methods

Industrial production of Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques like recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

化学反应分析

Types of Reactions

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride, each with unique pharmacological properties. These derivatives are studied for their potential therapeutic applications .

生物活性

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is a significant metabolite of Tramadol, an opioid analgesic widely used for pain management. This compound exhibits unique biological activities that differentiate it from its parent compound, influencing its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride has a molecular formula of C16H25NO3HClC_{16}H_{25}NO_3\cdot HCl and a molar mass of approximately 315.84 g/mol. The structural modification includes a hydroxyl group on the cyclohexyl ring, which is crucial for its biological activity. This modification enhances its binding affinity to various receptors, particularly in the central nervous system (CNS) .

The biological activity of Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride primarily involves:

  • Serotonin-Norepinephrine Reuptake Inhibition : Similar to Tramadol, this compound inhibits the reuptake of serotonin and norepinephrine, contributing to its analgesic effects .
  • Mu-Opioid Receptor Affinity : It also demonstrates affinity for mu-opioid receptors, which are critical for pain relief .

These mechanisms suggest that Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride may provide effective analgesia while potentially offering a different side effect profile compared to traditional opioids.

Pharmacokinetics

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride undergoes extensive metabolism, primarily through cytochrome P450 enzymes. The pharmacokinetic profile indicates rapid absorption and distribution within the body, with renal excretion being the primary route for elimination .

Comparative Analysis with Other Compounds

The following table summarizes the structural features and unique properties of Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride compared to other related compounds:

Compound NameStructural FeaturesUnique Properties
Tramadol Parent compound; dual-action analgesicActs on mu-opioid receptors and inhibits reuptake
O-desmethyltramadol Active metabolite of TramadolIncreased potency at mu-opioid receptors
Tapentadol Similar mechanism; norepinephrine inhibitionLess potential for abuse due to dual action
Codeine Naturally occurring opioidPrimarily converted to morphine for analgesic effect
Hydrocodone Semi-synthetic opioidStronger analgesic effects; higher abuse potential

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride's unique hydroxyl group may confer different pharmacological profiles, potentially enhancing therapeutic applications while mitigating some adverse effects associated with traditional opioids .

Clinical Applications and Case Studies

Research into Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride has highlighted its potential in various clinical settings:

  • Pain Management : Studies indicate that this compound may enhance analgesic efficacy in patients experiencing moderate to severe pain while possibly reducing side effects associated with conventional opioid treatments .
  • Urinary Incontinence : Preliminary investigations suggest that it may also play a role in managing urinary incontinence, although further clinical trials are needed to establish efficacy and safety .

属性

CAS 编号

273398-39-3

分子式

C16H26ClNO3

分子量

315.838

IUPAC 名称

(1R,2R,4S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,4-diol;hydrochloride

InChI

InChI=1S/C16H25NO3.ClH/c1-17(2)11-13-9-14(18)7-8-16(13,19)12-5-4-6-15(10-12)20-3;/h4-6,10,13-14,18-19H,7-9,11H2,1-3H3;1H/t13-,14+,16+;/m1./s1

InChI 键

AYUBUCOVRQQXPD-FNIUFUSKSA-N

SMILES

CN(C)CC1CC(CCC1(C2=CC(=CC=C2)OC)O)O.Cl

同义词

(1R,2R,4S)-rel-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)-1,4-cyclohexanediol Hydrochloride

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。